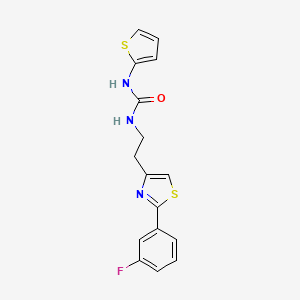
1-(2-(2-(3-Fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(2-(3-Fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C16H14FN3OS2 and its molecular weight is 347.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-(2-(3-Fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a thiazole ring, a fluorophenyl group, and a thiophenyl urea moiety. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Thiazole Ring : Reaction of 3-fluoroaniline with α-bromoacetophenone in the presence of a base.
- Attachment of the Ethyl Group : Reaction with ethyl bromoacetate.
- Urea Formation : Reaction with thiophen-2-yl isocyanate to yield the final product.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, showcasing its potential as an antimicrobial, anticancer, and antiparasitic agent.
Antimicrobial Activity
Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- Compounds bearing thiazole and thiophene rings have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 25 µM to over 200 µM depending on the specific derivative tested .
Anticancer Properties
The compound has also been investigated for its anticancer potential:
- In vitro studies demonstrated cytotoxic effects against several cancer cell lines, with notable GI50 values indicating effective growth inhibition. For instance, compounds derived from similar structural frameworks displayed GI50 values as low as 15.1 µM against breast cancer cell lines .
Antiparasitic Activity
This compound has shown promising trypanocidal activity:
- It was reported that related thiazole derivatives exhibited IC50 values around 0.42 µM against Trypanosoma brucei, suggesting potential for treatment of trypanosomiasis .
Research Findings and Case Studies
| Study | Activity | IC50/GI50 Values | Remarks |
|---|---|---|---|
| Study A | Antimicrobial | MIC >200 µM (varies by derivative) | Effective against Gram-positive bacteria |
| Study B | Anticancer | GI50 = 15.1 µM (breast cancer) | Significant cytotoxicity observed |
| Study C | Antiparasitic | IC50 = 0.42 µM (trypanocidal) | Promising candidate for T. brucei treatment |
The mechanism through which this compound exerts its biological effects is believed to involve:
Properties
IUPAC Name |
1-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS2/c17-12-4-1-3-11(9-12)15-19-13(10-23-15)6-7-18-16(21)20-14-5-2-8-22-14/h1-5,8-10H,6-7H2,(H2,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGIVTHVUBXDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














